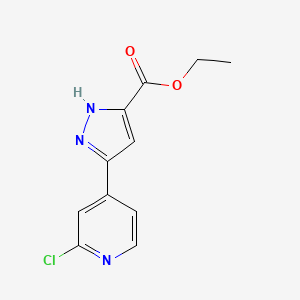
2,6-Dichlorocyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorocyclohexanone is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 6th positions of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dichlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. The process involves the gradual addition of chlorine to cyclohexanone in the presence of a catalyst such as dimethylacetamide. The reaction is typically carried out at a temperature range of 80-84°C to ensure optimal yield and prevent oxidative polymerization .
Industrial Production Methods: In an industrial setting, the chlorination process is scaled up using specialized equipment to control the reaction conditions precisely. The reaction mass is maintained at a specific temperature range, and the concentration of cyclohexanone is kept minimal to inhibit polymerization. The product is then isolated and purified to achieve a high content of the basic substance .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert it into chlorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include chlorinated carboxylic acids, chlorinated alcohols, and various substituted cyclohexanones .
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorocyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorocyclohexanone involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl group. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorocyclohexanone: Another chlorinated derivative of cyclohexanone with chlorine atoms at the 2nd and 2nd positions.
2,6-Dichlorobenzonitrile: A compound used as a herbicide, synthesized from 2,6-Dichlorocyclohexanone.
2,6-Dichloroaniline: An intermediate in the production of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexanones. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
30418-63-4 |
|---|---|
Molekularformel |
C6H8Cl2O |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
2,6-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
InChI-Schlüssel |
MNOLFQQEONPNAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


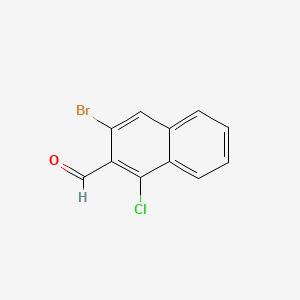
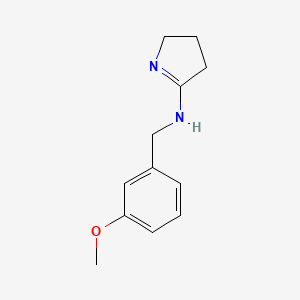




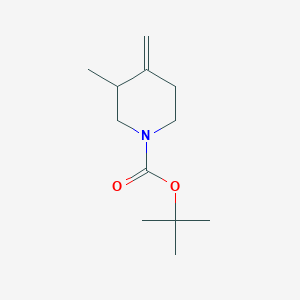

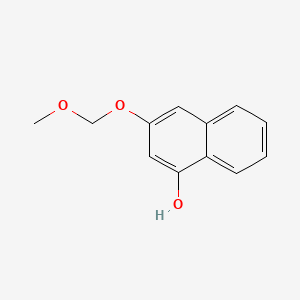
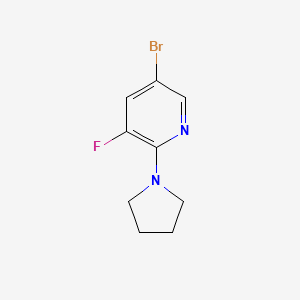

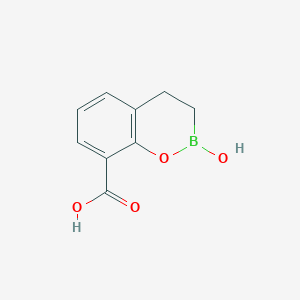
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
